2,2,2-Trifluoro-1-(pyridin-2-yl)ethanone
Overview
Description
2,2,2-Trifluoro-1-(pyridin-2-yl)ethanone is an organic compound with the molecular formula C7H4F3NO It is characterized by the presence of a trifluoromethyl group attached to a pyridine ring via an ethanone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(pyridin-2-yl)ethanone typically involves the reaction of 2-pyridylmagnesium bromide with trifluoroacetyl chloride. The reaction is carried out in an anhydrous solvent such as diethyl ether or tetrahydrofuran under an inert atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods while ensuring proper handling of reagents and maintaining reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-(pyridin-2-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of trifluoroacetic acid derivatives.
Reduction: Formation of 2,2,2-trifluoro-1-(pyridin-2-yl)ethanol.
Substitution: Formation of various substituted ethanone derivatives depending on the nucleophile used.
Scientific Research Applications
2,2,2-Trifluoro-1-(pyridin-2-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential pharmacological properties, including as an intermediate in drug synthesis.
Industry: Utilized in the development of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-(pyridin-2-yl)ethanone involves its interaction with specific molecular targets. The trifluoromethyl group imparts unique electronic properties to the compound, which can influence its binding affinity and reactivity with biological molecules. The pyridine ring can participate in π-π interactions and hydrogen bonding, further modulating its activity .
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanone
- 2,2,2-Trifluoro-1-(pyridin-4-yl)ethanone
- 1-Trifluoroacetyl piperidine
Uniqueness
2,2,2-Trifluoro-1-(pyridin-2-yl)ethanone is unique due to the position of the trifluoromethyl group and the pyridine ring, which can significantly influence its chemical reactivity and biological activity compared to its isomers and analogs .
Properties
IUPAC Name |
2,2,2-trifluoro-1-pyridin-2-ylethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO/c8-7(9,10)6(12)5-3-1-2-4-11-5/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBDGOEPVBPCRLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30603285 | |
Record name | 2,2,2-Trifluoro-1-(pyridin-2-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30603285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33284-17-2 | |
Record name | 2,2,2-Trifluoro-1-(pyridin-2-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30603285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2,2-trifluoro-1-(pyridin-2-yl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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